hSMG-1 inhibitor 11e

CAS No.:

Cat. No.: VC13765788

Molecular Formula: C26H27N7O3S

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H27N7O3S |

|---|---|

| Molecular Weight | 517.6 g/mol |

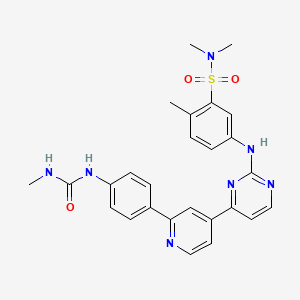

| IUPAC Name | 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |

| Standard InChI | InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) |

| Standard InChI Key | FOFHDVOENOAIGR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C |

Introduction

Chemical and Structural Characteristics of hSMG-1 Inhibitor 11e

Molecular Identity and Physicochemical Properties

hSMG-1 inhibitor 11e is a small-molecule compound with a molecular weight of 517.6 g/mol and the systematic name 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea . Its structure features a pyrimidine-pyridine core functionalized with sulfonamide and urea groups, contributing to both solubility and target affinity. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H27N7O3S | |

| LogP | 2.9 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 8 | |

| Solubility (DMSO) | 50 mg/mL (96.60 mM) |

Structural Determinants of Selectivity

The inhibitor’s selectivity arises from its ability to occupy distinct hydrophobic regions in hSMG-1’s kinase domain. Molecular modeling reveals that the sulfonamide group forms hydrogen bonds with Glu1271 and Asp1273, while the urea moiety interacts with the hinge region’s Val1248 . This binding mode contrasts with mTOR, where steric clashes with Leu2185 reduce affinity (IC50 = 45 nM) .

Mechanism of Action and Kinase Inhibition Profile

Dual Role in RNA Surveillance and Stress Response

hSMG-1 kinase regulates two conserved pathways:

-

Nonsense-Mediated RNA Decay (NMD): Degrades mRNAs with premature termination codons, preventing truncated protein production .

-

Genotoxic Stress Response: Activates checkpoint kinases (e.g., Chk1) to pause the cell cycle for DNA repair .

By inhibiting hSMG-1 at sub-nanomolar concentrations (IC50 <0.05 nM) , the compound disrupts these pathways, sensitizing cancer cells to DNA-damaging agents.

Selectivity Across Kinase Targets

hSMG-1 inhibitor 11e exhibits exceptional selectivity, as demonstrated by its kinase inhibition profile:

| Target | IC50 Value | Selectivity vs. hSMG-1 | Source |

|---|---|---|---|

| hSMG-1 | <0.05 nM | — | |

| mTOR | 45 nM | 900-fold | |

| PI3Kα | 61 nM | 1,220-fold | |

| CDK1 | 32 μM | 640,000-fold |

This selectivity is critical for minimizing off-target effects, particularly in PI3K/mTOR-driven cancers.

Preclinical Pharmacological Data

In Vitro Efficacy

In HEK293T cells, hSMG-1 inhibitor 11e (10 nM) reduces phosphorylation of the NMD effector UPF1 by 92%, confirming target engagement . Concurrently, it enhances cytotoxicity of cisplatin in A549 lung cancer cells (synergistic index = 0.3 at 100 nM) , suggesting utility in combination therapies.

Pharmacokinetic Properties

While in vivo data remain limited, the compound shows favorable solubility in preclinical formulations:

Stability studies indicate a 6-month shelf life at -80°C in lyophilized form .

Therapeutic Implications and Future Directions

Oncology Applications

hSMG-1 inhibition sensitizes tumors to genotoxic therapies by:

-

Blocking DNA Repair: Suppressing hSMG-1-mediated Chk1 activation prevents cell cycle arrest, forcing apoptosis in damaged cells .

-

Disabling NMD: Stabilizing truncated mRNAs may produce neoantigens, enhancing immune checkpoint inhibitor responses .

Synthesis and Analytical Characterization

Synthetic Route

The compound is synthesized via a seven-step sequence starting from 3-(dimethylsulfamoyl)-4-methylaniline, with key steps including:

Final purity exceeds 98% by HPLC, confirmed by a single peak at λ = 254 nm .

Spectroscopic Data

Challenges and Limitations

Off-Target Effects at High Concentrations

At 10 μM, hSMG-1 inhibitor 11e inhibits CDK2 (IC50 = 7.1 μM) , risking mitotic disruption in healthy cells. Dose optimization is critical for clinical translation.

Bioavailability Concerns

The compound’s high logP (2.9) and low aqueous solubility (0.2 mg/mL in saline) necessitate advanced delivery systems, such as nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume